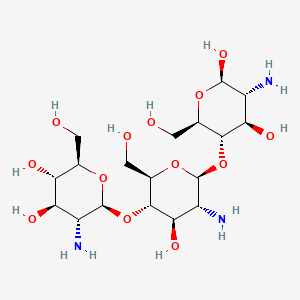
D-Glucosaminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucosaminide is a derivative of glucose where an amino group replaces one of the hydroxyl groups. This compound is part of the larger family of amino sugars, which are essential components in various biological processes. This compound is known for its role in the formation of glycosaminoglycans and proteoglycans, which are crucial for the structural integrity of connective tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucosaminide can be synthesized through the substitution of a hydroxyl group in glucose with an amino group. This process typically involves the use of protective groups to ensure selective substitution. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans like crabs and shrimp. The hydrolysis process uses strong acids such as hydrochloric acid to break down chitin into its monomeric units, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the amino group is converted into a nitro group.
Reduction: Reduction reactions can convert the amino group into a hydroxyl group.
Substitution: The amino group in this compound can be substituted with other functional groups such as acetyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acetic anhydride is often used for acetylation reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Hydroxyl derivatives.
Substitution: Acetylated this compound.
Scientific Research Applications
D-Glucosaminide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in the study of glycosaminoglycans and their functions in connective tissues.
Medicine: Investigated for its potential in treating conditions like osteoarthritis due to its role in cartilage formation.
Industry: Used in the production of dietary supplements and cosmetics.
Mechanism of Action
D-Glucosaminide exerts its effects primarily through its role in the biosynthesis of glycosaminoglycans and proteoglycans. These molecules are essential for the structural integrity of connective tissues. The amino group in this compound allows it to participate in various biochemical pathways, including the formation of cartilage and other connective tissues .
Comparison with Similar Compounds
D-Glucosamine: A closely related compound where the amino group is not substituted.
N-Acetyl D-Glucosamine: An acetylated derivative of D-Glucosaminide.
Uniqueness: this compound is unique due to its specific role in the formation of glycosaminoglycans and proteoglycans. Unlike D-Glucosamine, which is more commonly used in dietary supplements, this compound has more specialized applications in scientific research and industrial processes .
Properties
Molecular Formula |
C18H35N3O13 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C18H35N3O13/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17/h4-18,22-29H,1-3,19-21H2/t4-,5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 |
InChI Key |
RQFQJYYMBWVMQG-IXDPLRRUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)CO)CO)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















